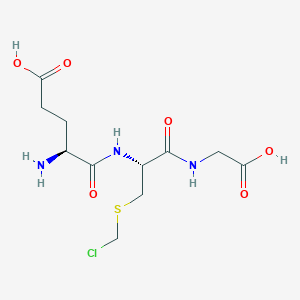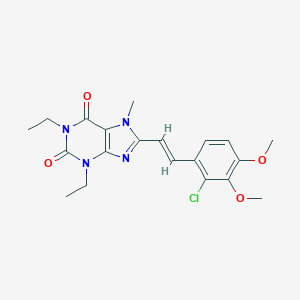
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-, commonly known as CMG, is a synthetic compound used in scientific research. CMG is a potent inhibitor of glutathione S-transferase (GST), an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds.
Mechanism of Action
CMG inhibits Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by covalently binding to the active site of the enzyme. The covalent bond between CMG and Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- is irreversible, leading to the permanent inhibition of the enzyme. The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
Biochemical and Physiological Effects:
The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can have biochemical and physiological effects. The accumulation of toxic compounds can lead to oxidative stress, DNA damage, and cell death. The biochemical and physiological effects of CMG can be studied to understand the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMG in lab experiments is its potency as an inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. CMG is a highly specific inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- and does not affect other enzymes. However, one of the limitations of using CMG is its irreversible inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. This can make it difficult to study the long-term effects of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- inhibition.
Future Directions
There are several future directions for the study of CMG. One direction is the development of new inhibitors of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- that are reversible and have fewer side effects. Another direction is the study of the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in disease, such as cancer and neurodegenerative disorders. The study of the biochemical and physiological effects of CMG can also lead to the development of new therapies for diseases associated with oxidative stress and DNA damage.
Conclusion:
In conclusion, CMG is a synthetic compound used in scientific research as a potent inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. The synthesis of CMG involves the reaction between L-glutamic acid, L-cysteine, and chloromethyl chloroformate. CMG inhibits Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by covalently binding to the active site of the enzyme. The inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification. The biochemical and physiological effects of CMG can be studied to understand the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in disease.
Synthesis Methods
The synthesis of CMG involves the reaction between L-glutamic acid, L-cysteine, and chloromethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction yields CMG as a white crystalline solid, which is purified by recrystallization.
Scientific Research Applications
CMG is widely used in scientific research as a potent inhibitor of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)-. Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- is an enzyme that plays a crucial role in the detoxification of xenobiotics and endogenous compounds. Inhibition of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- activity by CMG leads to the accumulation of toxic compounds, which can be used to study the mechanisms of toxicity and the role of Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- in detoxification.
properties
CAS RN |
150956-90-4 |
|---|---|
Product Name |
Glycine, N-(S-(chloromethyl)-N-L-gamma-glutamyl-L-cysteinyl)- |
Molecular Formula |
C11H18ClN3O6S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(chloromethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H18ClN3O6S/c12-5-22-4-7(11(21)14-3-9(18)19)15-10(20)6(13)1-2-8(16)17/h6-7H,1-5,13H2,(H,14,21)(H,15,20)(H,16,17)(H,18,19)/t6-,7-/m0/s1 |
InChI Key |
KLNCYXOZAXNSKO-BQBZGAKWSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CSCCl)C(=O)NCC(=O)O)N |
SMILES |
C(CC(=O)O)C(C(=O)NC(CSCCl)C(=O)NCC(=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CSCCl)C(=O)NCC(=O)O)N |
sequence |
EXG |
synonyms |
S-chloromethylglutathione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)

![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234187.png)
![3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234200.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234202.png)

![4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234207.png)
![(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B234211.png)

![3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B234233.png)